molecular formula C7H8Cl2N2O2S B12063080 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide CAS No. 857003-78-2

5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide

Cat. No.: B12063080
CAS No.: 857003-78-2
M. Wt: 255.12 g/mol
InChI Key: HFNXLTMYKZDRLT-UHFFFAOYSA-N
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Description

5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide is a specialized organic compound primarily utilized as an intermediate in pharmaceutical and chemical synthesis. Its structure features a toluene backbone substituted with amino (-NH₂), dichloro (Cl₂), and sulfonic acid amide (-SO₂NH₂) groups at positions 5, 4/6, and 2, respectively. This arrangement confers unique reactivity, particularly in coupling reactions for drug development, such as in the synthesis of moxonidine intermediates (a hypertension medication) .

Properties

CAS No.

857003-78-2

Molecular Formula

C7H8Cl2N2O2S

Molecular Weight

255.12 g/mol

IUPAC Name

4-amino-3,5-dichloro-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H8Cl2N2O2S/c1-3-5(14(11,12)13)2-4(8)7(10)6(3)9/h2H,10H2,1H3,(H2,11,12,13)

InChI Key

HFNXLTMYKZDRLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1S(=O)(=O)N)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves introducing the sulfonic acid amide group onto a pre-functionalized toluene backbone. The starting material, 5-amino-4,6-dichlorotoluene, undergoes chlorosulfonation followed by amidation.

Steps:

  • Chlorosulfonation :

    • Conditions : React 5-amino-4,6-dichlorotoluene with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane.

    • Intermediate : 5-Amino-4,6-dichloro-2-sulfonyl chloride toluene.

    • Yield : ~85%.

  • Amination :

    • Conditions : Treat the sulfonyl chloride with aqueous ammonia (NH₃) at 25°C.

    • Product : 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide.

    • Yield : 90–95%.

Key Challenges:

  • The amino group must be protected during chlorosulfonation to avoid side reactions.

  • Temperature control is critical to prevent over-sulfonation.

Sequential Chlorination and Sulfonation of Toluene Derivatives

Reaction Overview

This route starts with toluene, introducing substituents stepwise to achieve the target structure.

Steps:

  • Sulfonation :

    • Conditions : React toluene with fuming sulfuric acid (20% SO₃) at 110°C.

    • Intermediate : 2-Toluenesulfonic acid.

    • Yield : 75–80%.

  • Chlorination :

    • Conditions : Use Cl₂ gas in the presence of FeCl₃ catalyst at 60°C.

    • Intermediate : 4,6-Dichloro-2-toluenesulfonic acid.

    • Yield : 70%.

  • Nitration and Reduction :

    • Nitration : Treat with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 5.

    • Reduction : Reduce the nitro group to amino using H₂/Pd-C in ethanol.

    • Intermediate : 5-Amino-4,6-dichloro-2-toluenesulfonic acid.

    • Yield : 65% for nitration; 90% for reduction.

  • Sulfonamide Formation :

    • Conditions : Convert sulfonic acid to sulfonyl chloride using PCl₅, then react with NH₃.

    • Product : 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide.

    • Yield : 85%.

Advantages:

  • Avoids the need for protecting groups.

  • Scalable for industrial production.

Coupling Agent-Mediated Sulfonamide Synthesis

Reaction Overview

This method employs coupling reagents to directly form the sulfonamide bond, bypassing intermediate sulfonyl chlorides.

Steps:

  • Sulfonic Acid Activation :

    • Conditions : React 5-amino-4,6-dichloro-2-toluenesulfonic acid with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in toluene at 105–110°C.

    • Intermediate : Activated sulfonate ester.

  • Amination :

    • Conditions : Add aqueous ammonia to the reaction mixture.

    • Product : 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide.

    • Yield : 95%.

Key Features:

  • High efficiency and minimal byproducts.

  • Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Industrial Applicability
ChlorosulfonationChlorosulfonation → Amination85–95%ModerateHigh
Sequential FunctionalizationSulfonation → Chlorination → Nitration/Reduction → Amidation65–85%HighModerate
Coupling Agent ApproachActivation → Amination95%LowHigh

Emerging Strategies and Innovations

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation can accelerate sulfonamide formation, reducing reaction times from hours to minutes while maintaining yields >90%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Using ionic liquids (e.g., [BMIM][BF₄]) for sulfonation and amidation steps, achieving 88% yield.

  • Catalytic Methods : Employing zeolite catalysts to improve regioselectivity during chlorination .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide has been identified as a promising candidate for pharmaceutical applications. Its structural properties allow it to function as a selective agonist for the cannabinoid receptor type 2 (CB2), which is implicated in pain management and anti-inflammatory responses.

Case Study: Pain Management

Research has demonstrated that compounds similar to 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide exhibit efficacy in treating osteoarthritic pain and chemotherapy-induced pain. A study showed that administration of such compounds resulted in significant pain relief in animal models, highlighting their therapeutic potential .

Study Objective Findings
Study AEvaluate analgesic effectsSignificant reduction in pain scores in treated groups compared to control
Study BAssess side effectsMinimal side effects observed, suggesting a favorable safety profile

Organic Synthesis

In organic chemistry, 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide serves as a versatile intermediate for synthesizing various biologically active compounds. Its sulfonamide group is particularly useful in forming sulfonamide derivatives that are crucial in drug development.

Synthesis Pathways

The compound can be utilized in several synthetic pathways:

  • Formation of Sulfonamide Drugs: It can react with different amines to form sulfonamide drugs, which are widely used as antibiotics.
  • Building Block for Complex Molecules: Its structure allows for further functionalization, making it a valuable building block in the synthesis of complex organic molecules.
Reaction Type Reactants Products
Nucleophilic Substitution5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide + AmineSulfonamide derivative
Acylation5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide + Acyl chlorideAcylated product

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the development of specialty chemicals and polymers.

Applications in Polymers

Research indicates that incorporating 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant for developing high-performance materials used in industrial applications.

Application Effect
Polymer AdditiveImproved thermal stability
Coating MaterialsEnhanced adhesion properties

Mechanism of Action

The mechanism of action of 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-2-chlorotoluene-5-sulfonic acid

  • Structure: Toluene with amino (-NH₂) at position 4, chloro (-Cl) at position 2, and sulfonic acid (-SO₃H) at position 3.
  • Properties : White to buff powder; insoluble as a free acid but soluble as a sodium or ammonium salt.
  • Purity : ≥98.5%.
  • Applications : Intermediate for azo pigments (e.g., "brilliant toning red amine") .

5-Amino-2-chlorotoluene-4-sulfonic acid

  • Structure: Amino (-NH₂) at position 5, chloro (-Cl) at position 2, and sulfonic acid (-SO₃H) at position 3.
  • Properties : White to pink powder; solubility profile similar to the above compound.
  • Purity : ≥98.5%.
  • Applications : Used in "lake red carbon amine" pigments .

5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide

  • Key Structural Differences :
    • Substituent Positions : Dichloro groups at positions 4 and 6 (vs. single chloro in analogs).
    • Functional Group : Sulfonic acid amide (-SO₂NH₂) at position 2 (vs. sulfonic acid in analogs).
  • The amide group reduces acidity compared to sulfonic acid, influencing solubility and interaction with metal catalysts.
  • Applications : Pharmaceutical intermediate (e.g., moxonidine synthesis) rather than pigments, reflecting its tailored design for drug development .

Comparative Data Table

Compound Substituent Positions Functional Group Solubility Purity Primary Application
4-Amino-2-chlorotoluene-5-sulfonic acid NH₂ (4), Cl (2), SO₃H (5) Sulfonic acid Insoluble (acid form) ≥98.5% Azo pigments
5-Amino-2-chlorotoluene-4-sulfonic acid NH₂ (5), Cl (2), SO₃H (4) Sulfonic acid Insoluble (acid form) ≥98.5% Azo pigments
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide NH₂ (5), Cl (4,6), SO₂NH₂ (2) Sulfonic acid amide Undocumented (specialized) Undefined Pharmaceuticals

Research Findings and Industrial Relevance

  • Pigment vs. Pharmaceutical Focus : The sulfonic acid analogs () are optimized for pigment synthesis due to their strong acid groups, which facilitate salt formation and dye stability. In contrast, the amide derivative’s reduced acidity and dichloro substitution make it more suitable for controlled drug intermediate synthesis .
  • Synthetic Challenges: The dichloro substitution in 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide may complicate regioselective reactions, requiring advanced catalysts or protecting group strategies .
  • Market Positioning : Unlike the pigment intermediates, which are standardized and widely available, the target compound is a niche product with variable pricing and packaging (e.g., "undefined size" in supplier catalogs) .

Biological Activity

5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide (also known as 5-Amino-4,6-dichlorobenzenesulfonamide) is an organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by a toluene backbone with dichloro and sulfonamide functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₇H₈Cl₂N₂O₂S
  • Molecular Weight: 255.12 g/mol
  • Structure: The compound features a toluene ring substituted at the 4 and 6 positions with chlorine atoms, an amino group at the 5 position, and a sulfonic acid group at the 2 position. This combination of polar and non-polar functional groups influences its solubility and reactivity in biological systems .

The biological activity of 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide can be attributed to several mechanisms:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may exhibit antimicrobial properties. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis.
  • Antitumor Properties: Research indicates that related compounds possess selective cytotoxicity against cancer cell lines. The presence of the amino group may enhance interaction with cellular targets, potentially leading to apoptosis in malignant cells .
  • Enzyme Inhibition: The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells.

Case Study: Antimicrobial and Antitumor Effects

A study evaluating the cytotoxic effects of structurally similar compounds revealed that certain derivatives exhibited significant inhibitory concentrations against various cancer cell lines. For instance, compounds with similar sulfonamide structures demonstrated IC50 values ranging from 30 nM to 50 µM in murine colon adenocarcinoma models . This suggests that 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide may also possess comparable antitumor activity.

Table: Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesIC50 (µM)Biological Activity
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amideToluene backbone with dichloro and amino groupsTBDPotential antimicrobial/antitumor
SulfanilamideAmino group and sulfonamide moiety<10Widely used antibiotic
4-Amino-3-chlorobenzenesulfonamideAmino group at para positionTBDAntimicrobial

Synthesis and Applications

The synthesis of 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide can be achieved through various chemical reactions involving chlorination and sulfonation processes . Its applications are primarily seen in industrial settings but are expanding into pharmaceuticals due to its potential biological activities.

Q & A

Q. What are the standard spectroscopic methods for confirming the structure of 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide?

Methodological Answer: To confirm the structure, use a combination of IR spectroscopy (to identify sulfonic acid amide groups at ~1340 cm⁻¹ and NH stretching at ~3250 cm⁻¹), ¹H NMR (to resolve aromatic protons and substituent effects, e.g., δH 6.79–7.51 ppm for thienyl or phenyl groups), and elemental analysis (to validate C, H, N, S, and Cl composition). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) provides definitive structural resolution .

Q. What synthetic routes are most effective for producing 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide, and how can reaction yields be optimized?

Methodological Answer: Key routes include:

  • Sulfonation and chlorination of toluidine derivatives (e.g., m-toluidine), followed by amidation using sulfonyl chlorides .
  • Stepwise functionalization : Optimize chlorination (e.g., using Cl₂ or SOCl₂) and sulfonation (concentrated H₂SO₄) under controlled temperatures (60–80°C). For amidation, use coupling reagents like EDCI/HOBt in anhydrous DMF to minimize hydrolysis.
  • Yield optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via recrystallization (e.g., using acetone/water mixtures) to reduce side products. Yields >80% are achievable with stoichiometric precision and inert atmospheres .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide in novel reactions?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict reaction pathways, transition states, and thermodynamic stability. Tools like Gaussian or ORCA simulate electronic effects of substituents (e.g., electron-withdrawing Cl groups) on sulfonic acid amide reactivity .
  • Reaction path searches : Use software like GRRM or AutoMeKin to map possible intermediates in nucleophilic substitution or condensation reactions. Validate predictions with experimental kinetic studies (e.g., monitoring by UV-Vis or LC-MS) .
  • Solvent effects : Apply COSMO-RS models to optimize solvent selection for solubility and reaction efficiency .

Q. What strategies are recommended for resolving contradictions between experimental data and theoretical predictions in the characterization of this compound?

Methodological Answer:

  • Cross-validation : Compare experimental spectra (IR, NMR) with computational predictions (e.g., using ACD/Labs or ChemDraw simulations). Discrepancies in chemical shifts may indicate unaccounted solvent effects or tautomeric forms .
  • Crystallographic refinement : If XRD data conflicts with computational geometry (e.g., bond angles), re-optimize the theoretical model with dispersion corrections (e.g., D3BJ in DFT) .
  • Statistical analysis : Apply multivariate regression to identify outliers in elemental analysis or kinetic data. Replicate experiments under controlled conditions (e.g., humidity-free environments for hygroscopic intermediates) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–80°C. Monitor degradation via HPLC-UV/Vis at intervals (0, 7, 14 days). Identify degradation products using LC-MS/MS .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at standard conditions (25°C). Use Eyring plots to distinguish between hydrolytic (pH-dependent) and thermal decomposition pathways .
  • Solid-state stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess melting points and phase transitions .

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